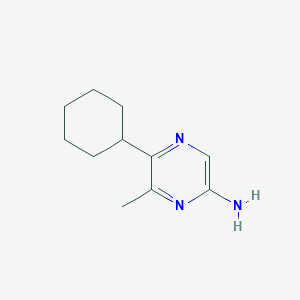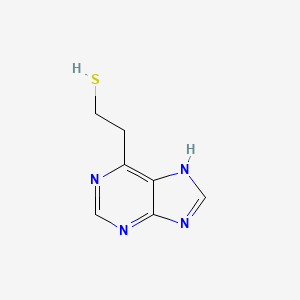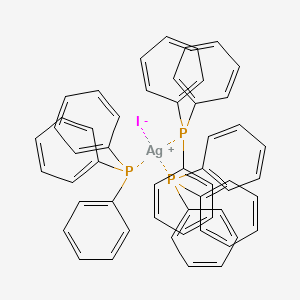
Iodotris(triphenylphosphine)silver(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodotris(triphenylphosphine)silver(I) is a coordination complex with the chemical formula C54H45AgIP3. It is composed of a silver ion coordinated to three triphenylphosphine ligands and one iodide ion. This compound is known for its applications in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodotris(triphenylphosphine)silver(I) can be synthesized through the reaction of silver nitrate with triphenylphosphine and potassium iodide in an appropriate solvent such as ethanol or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Iodotris(triphenylphosphine)silver(I) are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Iodotris(triphenylphosphine)silver(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ligand can be substituted by other anions or neutral ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The triphenylphosphine ligands can be replaced by other phosphine or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in reactions with Iodotris(triphenylphosphine)silver(I) include halides, phosphines, and nitrogen-based ligands. Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or ethanol under ambient or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving Iodotris(triphenylphosphine)silver(I) depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chlorotris(triphenylphosphine)silver(I).
Aplicaciones Científicas De Investigación
Iodotris(triphenylphosphine)silver(I) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including coupling reactions and polymerizations.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of silver complexes with phosphine ligands.
Mecanismo De Acción
The mechanism of action of Iodotris(triphenylphosphine)silver(I) involves its ability to coordinate with various ligands and participate in redox reactions. The silver ion acts as a central metal atom, forming stable complexes with triphenylphosphine ligands. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
- Chlorotris(triphenylphosphine)silver(I)
- Bromotris(triphenylphosphine)silver(I)
- Nitrilotris(triphenylphosphine)silver(I)
Uniqueness
Iodotris(triphenylphosphine)silver(I) is unique due to the presence of the iodide ligand, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ligand can influence the electronic properties of the compound, making it suitable for specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C54H45AgIP3 |
|---|---|
Peso molecular |
1021.6 g/mol |
Nombre IUPAC |
silver;triphenylphosphane;iodide |
InChI |
InChI=1S/3C18H15P.Ag.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 |
Clave InChI |
AVNUWRDKZNWKGZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


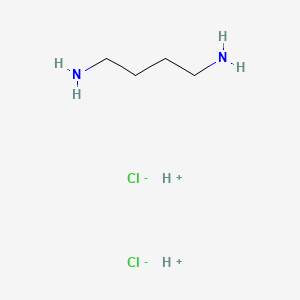
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
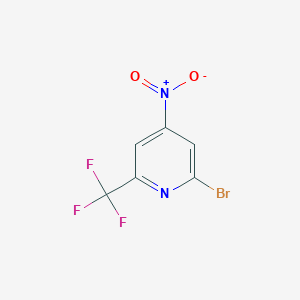
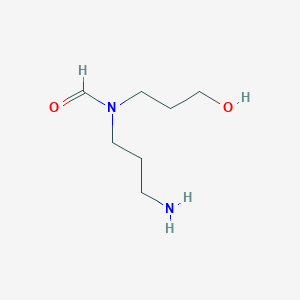
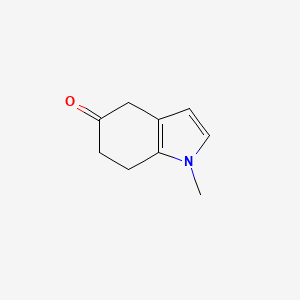
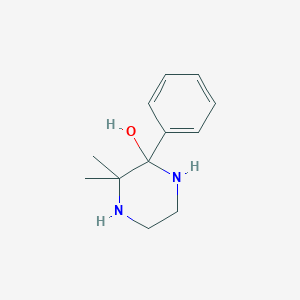
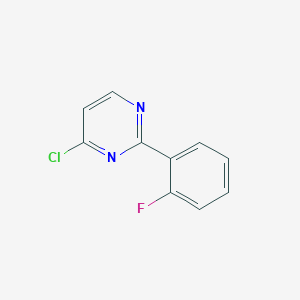
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
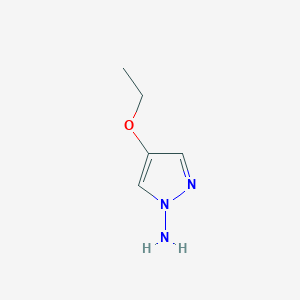
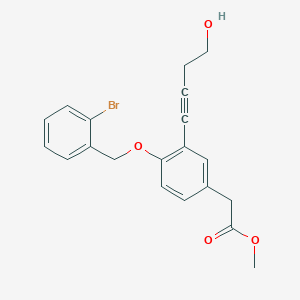
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
